Benzenesulfonic acid, 2-[(4-aminophenyl)amino]-5-nitro-
Description
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives has been explored in various studies. For instance, N-(4-phenylthiazol-2-yl)benzenesulfonamides have been synthesized and evaluated as inhibitors of kynurenine 3-hydroxylase, with some compounds demonstrating high-affinity inhibition of the enzyme . Similarly, the synthesis of 1-substituted benzothieno[2,3-d]imidazoles and their precursors, 2-nitro-3-substituted-amino benzo[b]thiophenes, has been reported, with some compounds showing analgesic and anti-inflammatory activities .
Molecular Structure Analysis
The molecular structure of related compounds has been determined through various methods. The crystal structure of N,N'-(5-amino-4-nitrobenzene-1,2-diyl)bis(p-toluenesulfonamide) reveals an intramolecular hydrogen bond between the amino and nitro groups, which keeps these groups nearly coplanar with the benzene ring . Additionally, the crystal structure of 2-amino-5-benzoyl-4-(2-nitrophenyl)-3-cyano-4,5-dihydrothiophene has been determined, showing that the o-nitrophenyl substituent has a synperiplanar orientation relative to the hydrogen atom at the C(4) atom of the heterocycle .
Chemical Reactions Analysis
The reactivity of benzenesulfonamide derivatives has been studied in various contexts. For example, the reaction of 5-nitro-2,1-benzisothiazole-3-diazonium hydrogensulphate with anilines results in the formation of N-substituted 3-(4-aminophenyldiazenyl)-5-nitro-2,1-benzisothiazoles and isomeric triazenes, with the latter being extraordinarily stable in acid medium . Vapor-phase nitration of benzene over silica-supported benzenesulfonic acid catalyst has been shown to yield high amounts of nitrobenzene .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives have been characterized in several studies. Noncentrosymmetric cocrystals prepared from 2-amino-5-nitropyridine and achiral benzenesulfonic acids have been designed for nonlinear optical materials, with high melting points and colorless appearance . An NBO analysis of electronic density distribution in gaseous benzenesulfonic acid and its mono- and trinitro-substituted molecules has been performed, revealing the energy of orbital interactions and the contributions of inductive and resonance effects of substituents .
Scientific Research Applications
1. Supramolecular Structures
The 4-arsonoanilinium cation, derived from reactions involving compounds related to benzenesulfonic acid, forms various proton-transfer compounds with strong organic acids. These compounds exhibit extensive inter-species hydrogen-bonding interactions, generating three-dimensional supramolecular structures (Smith & Wermuth, 2017).
2. Synthesis of Optically Active Amino Acid Derivatives
Optically active syn-α-amidoalkylphenyl sulfones, derived from benzenesulfonic acid, are used to create important building blocks for biologically active compounds. These derivatives have applications in the synthesis of optically active β-hydroxy-α-amino acid and α,β-diamino acid esters (Foresti et al., 2003).
3. Azo Coupling Products
Benzenesulfonic acid-related compounds are used in azo coupling reactions with aromatic amines to form azo compounds and triazenes. These products have distinct stability and reactivity characteristics depending on their protonation sites and can undergo acid-base reactions in specific conditions (Pr̆ikryl et al., 2007).
4. Nonlinear Optical Materials
Noncentrosymmetric cocrystals prepared from 2-amino-5-nitropyridine and benzenesulfonic acids are designed for nonlinear optical materials. These cocrystals, demonstrating specific molecular arrangements, have implications in second-harmonic generation applications (Koshima et al., 2001).
5. Catalysis in Alcohol Oxidation
Sulfonated Schiff base copper(II) complexes, involving benzenesulfonic acid derivatives, act as efficient catalysts in the oxidation of alcohols. These complexes show selective catalytic activity and are utilized in the synthesis of specific ketones and aldehydes (Hazra et al., 2015).
6. Iron(III) Recognition
Certain azo compounds including benzenesulfonic acid derivatives can specifically interact with Fe³⁺ in acidic solutions, leading to significant spectral changes. This property is utilized in developing receptors for Fe³⁺ in acidic conditions (Cheng, Liao, & Wang, 2008).
properties
IUPAC Name |
2-(4-aminoanilino)-5-nitrobenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O5S/c13-8-1-3-9(4-2-8)14-11-6-5-10(15(16)17)7-12(11)21(18,19)20/h1-7,14H,13H2,(H,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSITZZUEHIPPMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059020 | |
Record name | Benzenesulfonic acid, 2-[(4-aminophenyl)amino]-5-nitro- | |
Source | EPA DSSTox | |
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Molecular Weight |
309.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenesulfonic acid, 2-[(4-aminophenyl)amino]-5-nitro- | |
CAS RN |
91-29-2 | |
Record name | 2-[(4-Aminophenyl)amino]-5-nitrobenzenesulfonic acid | |
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Record name | Benzenesulfonic acid, 2-[(4-aminophenyl)amino]-5-nitro- | |
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Record name | Benzenesulfonic acid, 2-[(4-aminophenyl)amino]-5-nitro- | |
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Record name | 2-(4-aminoanilino)-5-nitrobenzenesulphonic acid | |
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Record name | Aniline Nitro Nerol Acid | |
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